molecular formula C20H18F3N5 B6447464 2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}quinoxaline CAS No. 2548975-55-7

2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}quinoxaline

Katalognummer B6447464
CAS-Nummer: 2548975-55-7
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: HTARWQONNPXTKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound you mentioned appears to contain several interesting functional groups, including a pyridine ring, a trifluoromethyl group, and a quinoxaline moiety. These groups are often found in biologically active molecules and could potentially confer interesting properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit aromaticity due to the pyridine and quinoxaline moieties, and the trifluoromethyl group would add a degree of electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine and quinoxaline rings, as well as the trifluoromethyl group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, while the nitrogen-containing rings could potentially allow for hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Fungicidal Activity

The compound’s structure suggests potential fungicidal properties. Researchers have synthesized derivatives based on this template, and some of these compounds exhibit excellent fungicidal activity . Further investigations into their mechanisms of action and specific targets could lead to novel antifungal agents.

Antifibrotic Agents

Fibrosis, characterized by excessive collagen deposition, occurs in various tissues and organs. Compounds that inhibit collagen synthesis are valuable in treating fibrotic conditions. Here’s how 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid may contribute:

    Liver Fibrosis: Inhibitors of collagen synthesis, such as sorafinib and N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077), have been effective in reducing collagen deposition in liver fibrosis models . Investigating this compound’s impact on hepatic stellate cells (major collagen producers) could provide insights.

    Keloid Fibroblasts: Ethyl 3,4-dihydroxybenzoate and other inhibitors have shown promise in inhibiting collagen synthesis in keloid fibroblasts . Exploring the effects of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid in similar contexts could be valuable.

Chemical Biology and Drug Discovery

Researchers can use 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid as a scaffold for designing novel compounds. By modifying its functional groups, they can create analogs with specific properties for drug development .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide a detailed safety analysis .

Zukünftige Richtungen

The future research directions for this compound would likely depend on its observed biological activity. If it exhibits promising activity, it could be further optimized and studied as a potential therapeutic agent .

Eigenschaften

IUPAC Name

2-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5/c21-20(22,23)14-5-6-18(25-9-14)27-11-13-7-8-28(17(13)12-27)19-10-24-15-3-1-2-4-16(15)26-19/h1-6,9-10,13,17H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTARWQONNPXTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.